N-[Ethoxy(phenyl)phosphoryl]-L-cysteine
Description
Contextualization of Phosphoryl-Amino Acid Conjugates in Chemical Biology and Medicinal Chemistry
Phosphoryl-amino acid conjugates are molecules where a phosphoryl group is attached to an amino acid. This modification can occur at various positions, including the side chain (O-, S-phosphorylation) or the amino group (N-phosphorylation), creating a phosphoramidate (B1195095) linkage in the latter case. rsc.orgnih.gov Protein phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes, including signal transduction, cell growth, and metabolism. nih.govwikipedia.org Kinases and phosphatases, the enzymes that add and remove phosphate (B84403) groups respectively, are key players in these signaling networks. nih.gov
In medicinal chemistry and chemical biology, synthetic phosphoryl-amino acid conjugates are invaluable tools. They can act as:
Enzyme Inhibitors: By mimicking the transition state of enzymatic reactions or by binding to the active sites of kinases or phosphatases, these conjugates can modulate their activity. nih.gov This is particularly relevant in diseases like cancer, where kinase activity is often dysregulated. nih.gov
Probes for Biological Study: They serve as molecular probes to study the mechanisms of phosphorylation and dephosphorylation, helping to unravel complex signaling pathways. rsc.orgnih.gov
Prodrugs: The phosphate group can be used to improve the solubility or pharmacokinetic properties of a drug. Phosphoramidate prodrugs, for instance, have been successfully developed for the intracellular delivery of nucleotide analogues.
The bond between phosphorus and the amino acid is crucial. While O-phosphorylation (on serine, threonine, and tyrosine) is the most studied, N-phosphorylation (on histidine, arginine, lysine) and S-phosphorylation (on cysteine) are gaining attention for their unique chemical properties and roles in biology. nih.govnih.gov The N-P bond in phosphoramidates, for example, possesses distinct stability and reactivity compared to the P-O bond in phosphate esters. acs.org
Rationale for the Comprehensive Investigation of N-[Ethoxy(phenyl)phosphoryl]-L-cysteine
The specific structure of this compound suggests several compelling reasons for its scientific investigation. The rationale stems from the unique combination of its three constituent parts: the L-cysteine core, the N-terminal phosphoramidate linkage, and the ethoxy(phenyl)phosphoryl group.
The L-Cysteine Core: Cysteine is a unique proteinogenic amino acid due to its thiol (-SH) side chain. np-mrd.org This thiol group is highly nucleophilic and redox-active, allowing it to participate in disulfide bond formation, metal coordination, and various enzymatic reactions. mdpi.com The reactivity of the cysteine thiol can be influenced by modifications elsewhere in the molecule, making it a sensitive reporter of its chemical environment. rsc.org
The N-Phosphoramidate Linkage: The formation of a bond between the nitrogen of the amino group and the phosphorus atom creates a phosphoramidate. These linkages are known to be part of various biologically active molecules and can serve as precursors to highly potent enzyme inhibitors.
The Ethoxy(phenyl)phosphoryl Group: This group introduces specific steric and electronic properties. The phenyl group provides a bulky, aromatic component, while the ethoxy group adds a smaller, flexible alkyl chain. This combination can influence how the molecule interacts with biological targets, potentially conferring selectivity for certain enzymes.
A comprehensive investigation of this compound would aim to understand how these components collectively influence the molecule's chemical properties and its potential biological activity. Research questions would likely revolve around its stability, its reactivity (particularly of the thiol group), and its ability to interact with specific enzymes, such as kinases, phosphatases, or proteases.
Overview of Key Research Domains and Methodological Approaches
The study of a novel compound like this compound would typically involve several key research domains and a suite of methodological approaches.
Key Research Domains:
Synthetic Chemistry: The development of efficient and stereoselective methods for its synthesis would be a primary focus. This would involve exploring different coupling reagents and reaction conditions to form the N-P bond without racemizing the chiral center of the L-cysteine. rsc.org
Enzyme Inhibition and Kinetics: A major area of investigation would be its potential as an enzyme inhibitor. This would involve screening it against a panel of relevant enzymes and performing detailed kinetic studies to determine its mechanism of inhibition and potency (e.g., Ki value).
Structural Biology: To understand the molecular basis of its interactions with any identified biological targets, techniques like X-ray crystallography or NMR spectroscopy could be used to solve the three-dimensional structure of the compound bound to the enzyme.
Chemical Proteomics: Advanced mass spectrometry-based proteomics methods could be used to identify the cellular targets of this compound and to understand how it affects protein phosphorylation and cysteine reactivity on a global scale. rsc.org
Methodological Approaches:
The characterization of this compound would rely on a combination of analytical techniques:
| Analytical Technique | Information Gained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry. 1H, 13C, and 31P NMR would be essential. |
| Mass Spectrometry (MS) | Determines the precise molecular weight and fragmentation pattern, confirming the identity and purity of the compound. Techniques like ESI-MS are standard. nih.gov |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O, N-H, P=O, S-H) based on their vibrational frequencies. |
| High-Performance Liquid Chromatography (HPLC) | Used to purify the compound and to assess its purity. Chiral HPLC could be used to confirm the enantiomeric excess. nih.gov |
The following table presents hypothetical, yet plausible, physicochemical properties for this compound, based on the known properties of its constituent parts and related molecules.
| Property | Predicted Value / Characteristic |
| Molecular Formula | C11H16NO4PS |
| Molecular Weight | 289.29 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to have some solubility in polar organic solvents and aqueous solutions, depending on the pH. |
| Chirality | Contains at least one chiral center at the alpha-carbon of cysteine. The phosphorus atom can also be a chiral center, potentially leading to diastereomers. |
Structure
3D Structure
Properties
CAS No. |
918793-99-4 |
|---|---|
Molecular Formula |
C11H16NO4PS |
Molecular Weight |
289.29 g/mol |
IUPAC Name |
(2R)-2-[[ethoxy(phenyl)phosphoryl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C11H16NO4PS/c1-2-16-17(15,9-6-4-3-5-7-9)12-10(8-18)11(13)14/h3-7,10,18H,2,8H2,1H3,(H,12,15)(H,13,14)/t10-,17?/m0/s1 |
InChI Key |
GJMUFZAFKXCIQA-YOZOHBORSA-N |
Isomeric SMILES |
CCOP(=O)(C1=CC=CC=C1)N[C@@H](CS)C(=O)O |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1)NC(CS)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Control
Strategies for the Chemical Synthesis of N-[Ethoxy(phenyl)phosphoryl]-L-cysteine
The construction of the target molecule, this compound, can be envisioned through several synthetic pathways. These routes primarily involve the formation of the nitrogen-phosphorus bond, either by direct phosphorylation of the amino group of L-cysteine or through a convergent approach where a pre-functionalized cysteine derivative is coupled with the phosphorylating agent.
Direct N-phosphorylation is a straightforward method for the synthesis of N-phosphorylated amino acids. This approach typically involves the reaction of a suitable L-cysteine derivative, with its carboxyl and thiol groups appropriately protected, with a phosphorylating agent such as a phosphonochloridate. For the synthesis of the title compound, ethyl phenylphosphonochloridate would be the ideal reagent.
The reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction. The choice of solvent and base is crucial to ensure high yields and minimize side reactions, such as the formation of pyrophosphonates. Protecting groups for the carboxylic acid are often esters (e.g., methyl or ethyl esters), while the thiol group can be protected as a benzyl (B1604629) or trityl thioether to prevent its reaction with the electrophilic phosphorus center.
| Reactants | Reagent | Base | Solvent | Product | Yield | Reference |
| L-cysteine methyl ester (S-benzyl protected) | Ethyl phenylphosphonochloridate | Triethylamine | Dichloromethane | N-[Ethoxy(phenyl)phosphoryl]-S-benzyl-L-cysteine methyl ester | Not Reported | Analogous Reaction |
| L-amino acid ester | Dialkyl/diaryl phosphochloridate | N-methylmorpholine | Tetrahydrofuran | N-phosphorylated amino acid ester | 70-90% | Analogous Reaction |
Table 1: Representative examples of direct N-phosphorylation of amino acid derivatives. Data is based on analogous reactions due to the lack of specific literature for the target compound.
A convergent synthetic strategy involves the preparation of a modified L-cysteine derivative that is then coupled with the phosphorus-containing moiety. This approach can offer advantages in terms of purification and may allow for the introduction of a wider range of functionalities. For instance, an L-cysteine derivative with a leaving group on the nitrogen atom could react with a nucleophilic phosphorus species.
Alternatively, a more common convergent approach involves the reaction of a pre-formed phosphonamide with an activated L-cysteine derivative. However, for the specific target compound, the most logical convergent route would still likely involve the coupling of a protected L-cysteine ester with ethyl phenylphosphonochloridate, which mirrors the direct phosphorylation approach.
Chemo-enzymatic methods offer a powerful tool for achieving high stereoselectivity in the synthesis of chiral compounds. nih.gov While specific enzymatic methods for the direct synthesis of this compound are not documented in the reviewed literature, general enzymatic strategies for amino acid modification can be considered. For example, enzymes such as kinases could potentially be engineered to accept L-cysteine and a suitable phosphoryl donor as substrates.
A more plausible chemo-enzymatic approach would involve the enzymatic resolution of a racemic mixture of N-[Ethoxy(phenyl)phosphoryl]-cysteine or its precursor. Lipases or proteases could be employed to selectively hydrolyze an ester or amide group of one enantiomer, allowing for the separation of the two stereoisomers. This strategy falls more under resolution techniques, which will be discussed in a later section. Another possibility is the use of enzymes to catalyze the formation of a key intermediate with high stereopurity, which is then chemically converted to the final product.
Diastereoselective and Enantioselective Synthesis of this compound Stereoisomers
The phosphorus atom in this compound is a stereocenter, in addition to the chiral carbon of the L-cysteine backbone. This gives rise to the possibility of diastereomers. The synthesis of a single, pure stereoisomer is often crucial for biological applications and requires stereoselective synthetic methods.
When a synthetic route yields a mixture of diastereomers, resolution techniques can be employed to separate them. Classical resolution involves the formation of diastereomeric salts by reacting the mixture with a chiral resolving agent. These salts, having different physical properties, can then be separated by fractional crystallization.
Chromatographic methods are also widely used for the separation of stereoisomers. Chiral stationary phases in high-performance liquid chromatography (HPLC) can effectively separate enantiomers and diastereomers. For N-phosphorylated amino acids, the differing polarities and three-dimensional structures of the diastereomers often allow for their separation on standard silica (B1680970) gel chromatography, although chiral chromatography would provide a more definitive separation.
A powerful strategy for controlling stereochemistry during synthesis is the use of a chiral auxiliary. nih.gov A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed.
In the context of synthesizing this compound stereoisomers, a chiral auxiliary could be attached to the phosphorus atom. For example, a chiral alcohol could be used to form a diastereomeric mixture of phosphonochloridates. Reaction of this mixture with a protected L-cysteine derivative would yield a mixture of two diastereomers. After separation of these diastereomers, the chiral auxiliary can be replaced by the ethoxy group.
A more elegant approach involves the use of a chiral phosphinylating agent derived from a chiral diamine or amino alcohol. These reagents have been successfully used in the asymmetric synthesis of N-phosphinyl amino acids with high diastereoselectivity. nih.govacs.orggoogle.com The chiral auxiliary creates a chiral environment around the phosphorus center, leading to a preferred direction of attack by the nucleophilic amino group of the L-cysteine derivative.
| Chiral Auxiliary | Substrate | Reagent | Diastereomeric Ratio (d.r.) | Reference |
| (1R,2S)-Ephedrine | α-Keto ester | Phosphinylamide | 96:4 to 99:1 | nih.gov |
| (S)-1-Phenylethylamine | Aldehyde | Phosphonamide | up to >99:1 | acs.org |
| C2-symmetric diamine | Aldehyde | Phosphoramide | >80% de | google.com |
Table 2: Representative examples of chiral auxiliary-mediated synthesis of N-phosphinyl and N-phosphonyl amino acid derivatives. Data is based on analogous reactions due to the lack of specific literature for the target compound.
Derivatization Strategies for Structural Modification of this compound
Modifications at the Cysteine Thiol Group
The thiol group of cysteine is a highly nucleophilic and redox-active functional group, making it a prime target for a variety of chemical modifications. nih.gov The presence of the N-ethoxy(phenyl)phosphoryl group can influence the reactivity of the thiol, primarily through electronic effects. While direct studies on the thiol reactivity of this compound are not extensively documented, general principles of cysteine chemistry can be applied, with the acknowledgment that the electron-withdrawing nature of the phosphoryl group may modulate the pKa of the thiol, thereby affecting its nucleophilicity. nih.govnih.gov
Alkylation: A common strategy for modifying the cysteine thiol group is through S-alkylation. nih.gov This reaction typically involves the use of haloacyl reagents, such as iodoacetamide, or Michael acceptors like N-ethylmaleimide (NEM). wustl.eduresearchgate.net The alkylation of cysteine residues in proteins with acrylamide (B121943) to form Cys-S-β-propionamide is a well-established method for protein sequencing and is illustrative of the types of transformations possible. nih.gov For this compound, a similar reaction would proceed as follows:
Reaction: this compound + Alkylating Agent (e.g., R-X, where X is a leaving group) → N-[Ethoxy(phenyl)phosphoryl]-S-alkyl-L-cysteine
Conditions: These reactions are typically carried out under mild basic conditions to deprotonate the thiol to the more nucleophilic thiolate. nih.gov
Disulfide Bond Formation: The thiol group can readily undergo oxidation to form disulfide bonds. frontiersin.org This can occur through air oxidation or by reaction with specific oxidizing agents. wustl.edu The formation of a disulfide bond can be used to create homodimers of this compound or heterodimers with other thiol-containing molecules. This process is reversible, with the disulfide bond being cleavable by reducing agents. nih.gov The formation of disulfide bonds is a critical aspect of protein folding and structure, and similar principles can be applied to this modified amino acid. researchgate.netnih.gov
| Modification Type | Reagent Example | Product Type | Typical Reaction Conditions |
| Alkylation | Iodoacetamide | S-Carboxamidomethyl derivative | Mildly alkaline pH, room temperature |
| Alkylation | N-Ethylmaleimide | S-Succinimidyl derivative | Neutral to slightly alkaline pH |
| Disulfide Formation | Air (O2) | Homodimer (Cystine derivative) | Neutral to alkaline pH, often with metal catalyst |
| Disulfide Formation | Ellman's Reagent (DTNB) | Mixed disulfide | pH ~7-8 |
Manipulation of the Ethoxy and Phenyl Moieties on the Phosphoryl Group
The ethoxy and phenyl groups attached to the phosphorus atom are also amenable to chemical modification, providing another avenue for structural diversification. These modifications typically involve nucleophilic substitution reactions at the phosphorus center.
Modification of the Ethoxy Group: The ethoxy group is an ester linkage that can be hydrolyzed or exchanged.
Hydrolysis: Acid- or base-catalyzed hydrolysis can cleave the ethoxy group to yield the corresponding phosphonic acid. For example, treatment with a strong acid like concentrated HCl can lead to the removal of the ethyl group.
Transesterification: In the presence of another alcohol and a suitable catalyst, the ethoxy group can be exchanged for a different alkoxy group.
Modification of the Phenyl Group: The phenyl group is generally more stable than the ethoxy group. However, modifications can be achieved through electrophilic aromatic substitution reactions, provided the phosphoryl group does not render the ring too electron-deficient. Alternatively, the entire phenylphosphoryl moiety can be replaced. The synthesis of various N-phosphoryl amino acids has been explored, suggesting that different aryl or alkyl groups can be introduced at the phosphorus center during the initial synthesis.
Research on related organophosphorus compounds indicates that nucleophilic substitution at the phosphorus atom is a viable pathway for modification. The reactivity of the P=O group can be influenced by the nature of the substituents.
| Target Moiety | Reaction Type | Illustrative Reagents | Potential Product |
| Ethoxy Group | Hydrolysis | Concentrated HCl | N-[(Hydroxy)phenylphosphoryl]-L-cysteine |
| Ethoxy Group | Transesterification | R-OH / Catalyst | N-[(Alkoxy)phenylphosphoryl]-L-cysteine |
| Phenyl Group | Substitution (synthetic variation) | R-P(O)Cl2 during synthesis | N-[Ethoxy(alkyl/aryl)phosphoryl]-L-cysteine |
Peptide Conjugation and Peptidomimetic Scaffolds
The incorporation of this compound into peptide chains offers a powerful method for creating novel peptidomimetics. This can be achieved using standard solid-phase peptide synthesis (SPPS) methodologies.
Solid-Phase Peptide Synthesis: To be used in SPPS, the this compound must be appropriately protected. The carboxylic acid group would be activated for coupling, and the thiol group would likely require a protecting group that is stable to the coupling conditions but can be removed at a later stage if a free thiol is desired in the final peptide.
The use of phosphorylated amino acids in SPPS is well-established, particularly for O-phospho-serine, -threonine, and -tyrosine. nih.govkhanacademy.org These methods often employ Fmoc-protected phosphorylated amino acid building blocks. A similar approach could be envisioned for this compound, where it would be incorporated as a non-standard amino acid residue at a specific position in the peptide sequence.
Peptidomimetic Scaffolds: The resulting peptides containing the N-phosphoryl-cysteine residue can be considered peptidomimetics. The phosphoryl group can act as a mimic of a tetrahedral transition state or introduce unique conformational constraints and electronic properties into the peptide backbone. The ability to further modify the thiol group post-synthesis (as described in 2.3.1) adds another layer of complexity and potential for creating diverse molecular architectures. For instance, the synthesized peptide could be cyclized through disulfide bond formation between the N-phosphoryl-cysteine and another cysteine residue in the sequence.
| Application | Method | Key Considerations | Potential Outcome |
| Peptide Synthesis | Solid-Phase Peptide Synthesis (SPPS) | Protection of the thiol group; activation of the carboxyl group. | Linear peptides containing the N-phosphoryl-cysteine residue. |
| Peptidomimetics | Post-synthetic modification | Selective deprotection and reaction of the thiol group. | Cyclized peptides, bioconjugates. |
Advanced Structural Elucidation and Conformational Analysis
High-Resolution Spectroscopic Characterization
Spectroscopic methods are instrumental in defining the structure of a molecule in solution, offering insights into its dynamic nature.
NMR spectroscopy is a powerful, non-destructive technique that probes the local chemical environment of specific atomic nuclei. For a molecule like N-[Ethoxy(phenyl)phosphoryl]-L-cysteine, which possesses magnetically active nuclei such as ¹H, ¹³C, and ³¹P, a suite of NMR experiments can provide a wealth of structural information.
One-dimensional ¹H, ¹³C, and ³¹P NMR spectra are fundamental for establishing the basic framework of the molecule.
¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments and their neighboring atoms through chemical shifts (δ) and spin-spin coupling constants (J). For instance, the protons of the phenyl group would appear in the aromatic region (typically δ 7.0-8.0 ppm), while the ethoxy group would show a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The protons of the cysteine backbone, including the α-proton, β-protons, and the N-H proton, would exhibit specific chemical shifts and couplings that are sensitive to their conformation and the presence of the phosphoryl group.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and bonding environment. The carbonyl carbon of the carboxylic acid, the aromatic carbons of the phenyl ring, the carbons of the ethoxy group, and the α- and β-carbons of the cysteine moiety would all resonate at characteristic frequencies.
³¹P NMR: Phosphorus-31 NMR is particularly informative for organophosphorus compounds. A single peak in the ³¹P NMR spectrum would confirm the presence of the phosphorus center. organicchemistrydata.org Its chemical shift provides insights into the oxidation state and coordination environment of the phosphorus atom. In this compound, the phosphorus is pentavalent and part of a phosphoramidate (B1195095) linkage, which would result in a specific chemical shift range. organicchemistrydata.org Furthermore, coupling between the phosphorus nucleus and adjacent protons (e.g., the N-H proton and the methylene protons of the ethoxy group) can be observed in both the ¹H and ³¹P spectra, providing crucial connectivity information. youtube.com
Table 1: Representative NMR Data for a Generic N-Phosphorylated Amino Acid
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ³¹P Chemical Shift (δ, ppm) |
|---|---|---|---|
| Phenyl-H | 7.2 - 7.8 (m) | 128.0 - 135.0 | - |
| Ethoxy-CH₂ | 3.9 - 4.2 (dq) | ~62.0 | - |
| Ethoxy-CH₃ | 1.2 - 1.4 (t) | ~16.0 | - |
| Cysteine-αH | 4.0 - 4.5 (m) | ~55.0 | - |
| Cysteine-βH | 2.8 - 3.2 (m) | ~30.0 | - |
| Cysteine-NH | 6.0 - 7.0 (d) | - | - |
| Cysteine-COOH | - | ~175.0 | - |
| Phosphorus | - | - | 5.0 - 15.0 |
Note: This table presents hypothetical data for illustrative purposes. Actual values for this compound may vary. m = multiplet, dq = doublet of quartets, t = triplet, d = doublet.
Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are essential for determining the through-space proximity of protons. These experiments detect correlations between protons that are close to each other in space, regardless of whether they are connected through chemical bonds. By analyzing the cross-peaks in NOESY and ROESY spectra, it is possible to reconstruct the preferred three-dimensional conformation of this compound in solution. For example, NOE correlations between the phenyl protons and the cysteine backbone protons would indicate a specific rotational preference (conformation) around the P-N bond.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of chemical bonds. mt.comthermofisher.com These techniques are complementary and highly effective for identifying functional groups and probing intermolecular interactions such as hydrogen bonding. mt.comsci-hub.st
FT-IR Spectroscopy: In an FT-IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretch, C=O stretch of the carboxylic acid, P=O stretch of the phosphoryl group, P-O-C and P-N stretches, and the aromatic C-H and C=C vibrations of the phenyl ring. The position and shape of the O-H and N-H stretching bands can provide evidence for hydrogen bonding.
Raman Spectroscopy: Raman spectroscopy would also reveal characteristic vibrational modes. eag.com Aromatic ring vibrations are often strong in Raman spectra. The P=O stretch is also typically Raman active. By comparing the FT-IR and Raman spectra, a more complete vibrational assignment can be made. eag.com
Table 2: Representative Vibrational Frequencies for N-Phosphorylated Amino Acids
| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| O-H stretch (Carboxylic Acid) | 3300 - 2500 (broad) | Weak |
| N-H stretch | 3300 - 3100 | Weak |
| C-H stretch (Aromatic) | 3100 - 3000 | Strong |
| C-H stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=O stretch (Carboxylic Acid) | 1760 - 1690 | Medium |
| C=C stretch (Aromatic) | 1600 - 1450 | Strong |
| P=O stretch | 1260 - 1200 | Medium |
| P-O-C stretch | 1050 - 970 | Medium |
| P-N stretch | 950 - 850 | Medium |
Note: This table presents typical frequency ranges for the indicated functional groups. Specific values will vary based on the molecular structure and intermolecular interactions.
High-resolution mass spectrometry (HRMS) is a crucial tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. nih.govumt.edu For this compound, HRMS would provide an exact mass measurement consistent with its chemical formula (C₁₁H₁₆NO₅PS).
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. nih.gov The analysis of the resulting fragment ions provides valuable structural information by revealing the weaker bonds within the molecule and characteristic neutral losses. For example, fragmentation might occur at the P-N bond, the P-O bond, or involve the loss of the ethoxy group or parts of the cysteine side chain. Elucidating these fragmentation pathways helps to piece together the molecular structure and confirm the connectivity of its constituent parts. nih.gov
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure and Stereochemical Assignment
X-ray Crystallography for Solid-State Structure Determination
While NMR provides information about the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. nih.govlibretexts.org This technique requires the growth of a suitable single crystal of this compound. When a beam of X-rays is passed through the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. nih.gov By analyzing the positions and intensities of the diffracted spots, a detailed electron density map of the molecule can be generated, from which the atomic positions can be determined with high precision. pan.plresearchgate.net
An X-ray crystal structure would provide definitive information on:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.
Torsional angles: The exact conformation of the molecule in the crystal lattice, including the rotational angles around the P-N, P-O, and C-C bonds.
Stereochemistry: Unambiguous assignment of the stereochemistry at the chiral centers (the α-carbon of cysteine and the phosphorus atom, which is also chiral).
Intermolecular interactions: A detailed picture of how the molecules pack in the crystal, including any hydrogen bonds or other non-covalent interactions that stabilize the crystal structure.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| ¹H |
| ¹³C |
Analysis of Molecular Conformation and Torsion Angles
The conformation of this compound is defined by the rotation around its single bonds, quantified by torsion angles. These angles dictate the spatial relationship between the ethoxy, phenyl, and L-cysteine moieties. While specific crystallographic data for this exact compound is not publicly available, analysis of related organophosphorus-peptide adducts allows for the prediction of key conformational features.
Table 1: Predicted Key Torsion Angles in a Low-Energy Conformer of this compound
| Torsion Angle | Atoms Involved | Predicted Value (°) |
| φ (phi) | C'-N-Cα-C | -85 to -65 |
| ψ (psi) | N-Cα-C-N' | +130 to +150 |
| χ1 (chi1) | N-Cα-Cβ-S | -70 to -50 or +170 to +190 |
| θ1 (theta1) | Cα-N-P-O1 | 60 to 80 |
| θ2 (theta2) | Cα-N-P-O2 | -170 to -150 |
| θ3 (theta3) | Cα-N-P-C(phenyl) | -50 to -30 |
Note: These values are hypothetical and based on the analysis of structurally similar compounds. Actual experimental values may vary.
Characterization of Intermolecular Packing and Hydrogen Bonding Networks
In the solid state, molecules of this compound would be expected to arrange in a crystalline lattice, stabilized by a network of intermolecular interactions. Hydrogen bonds are predicted to play a dominant role in this packing. The L-cysteine moiety provides several potential hydrogen bond donors (the carboxylic acid -OH and the N-H group) and acceptors (the carbonyl oxygen and the sulfur atom). The phosphoryl group introduces additional strong hydrogen bond acceptors in the form of the phosphoryl oxygen and the ester oxygen. wikipedia.orgresearchgate.net
A probable and significant interaction would be the formation of a hydrogen bond between the carboxylic acid of one molecule and the phosphoryl oxygen of a neighboring molecule. Furthermore, the N-H group, now part of a phosphoramidate linkage, can act as a hydrogen bond donor to either a carboxylate or another phosphoryl oxygen. researchgate.net These interactions would lead to the formation of extended chains or more complex three-dimensional networks, profoundly influencing the crystal's physical properties. Studies on related compounds like N-acetyl-L-cysteine have shown the importance of S–H···O and N–H···S hydrogen bonds in dictating the crystal packing. entegris.comnih.gov
Table 2: Potential Intermolecular Hydrogen Bonds in Crystalline this compound
| Donor | Acceptor | Type of Interaction |
| Carboxyl O-H | Phosphoryl O | Strong, charge-assisted |
| Amide N-H | Phosphoryl O | Conventional H-bond |
| Amide N-H | Carboxyl O | Conventional H-bond |
| Thiol S-H | Phosphoryl O | Weak H-bond |
Note: The existence and geometry of these bonds are predictive and await experimental verification.
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for confirming the absolute configuration of chiral molecules. mdpi.com Since the parent amino acid is L-cysteine, the resulting this compound is also chiral. The phosphorus atom, being bonded to four different substituents (ethoxy, phenyl, the L-cysteine nitrogen, and a phosphoryl oxygen), is also a stereocenter, leading to the possibility of diastereomers.
CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, including the absolute configuration of its chiral centers. The electronic transitions associated with the phenyl chromophore and the amide and carboxyl groups of the cysteine moiety are expected to give rise to characteristic CD signals. Theoretical calculations of the CD spectrum for different stereoisomers can be compared with experimental spectra to assign the absolute configuration of the phosphorus center. researchgate.net
ORD measures the rotation of the plane of plane-polarized light as a function of wavelength. It is a complementary technique to CD and can also be used to determine the stereochemistry of the molecule. marquette.edumdpi.comwikipedia.org
Solution-State Conformational Dynamics and Stability Studies
While solid-state analysis provides a static picture, the behavior of this compound in solution is dynamic, with the molecule existing as an equilibrium of different conformers. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating these solution-state dynamics. Information about the relative populations of conformers and the energy barriers to their interconversion can be obtained through advanced NMR experiments.
The stability of the P-N phosphoramidate bond is a key consideration. Phosphoramidates can be susceptible to hydrolysis, particularly under acidic conditions. nih.govresearchgate.net The rate of this hydrolysis would be influenced by pH, temperature, and the solvent environment. Stability studies, often conducted using High-Performance Liquid Chromatography (HPLC) to monitor the concentration of the compound over time, are essential to define its shelf-life and potential applications. The stability of related phosphoramidates has been shown to be influenced by the nature of the substituents on the phosphorus and nitrogen atoms. entegris.com
Mechanistic Investigations of Biological Interactions in Vitro and Ex Vivo Focus
Evaluation of Enzyme Inhibition Potential
Organophosphorus compounds bearing a resemblance to amino acids are well-documented as inhibitors of various enzyme classes. The core structure of N-[Ethoxy(phenyl)phosphoryl]-L-cysteine, featuring a phosphorus atom bonded to a phenyl group, an ethoxy group, and the amino acid L-cysteine, suggests its potential to interact with enzymes that recognize amino acid or peptide substrates.
Kinetic Analysis of Enzyme Inhibition (e.g., Kᵢ, IC₅₀ values)
The inhibitory potency of a compound is quantitatively described by parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). For organophosphorus compounds, these values can vary significantly depending on the specific enzyme target and the precise chemical structure of the inhibitor.
For instance, studies on dipeptide phosphonate (B1237965) diaryl esters as inhibitors of dipeptidyl peptidase IV (DPP-IV), a serine protease, have yielded specific kinetic data. One such inhibitor, Ala-PipP(OPh-4-Cl)₂, demonstrated a k_inact of 0.353 s⁻¹ and a Kᵢ of 236 µM. ebi.ac.uk These values indicate the rate of enzyme inactivation and the initial affinity of the inhibitor for the enzyme, respectively.
In the context of protein tyrosine phosphatases (PTPs), non-peptidyl inhibitors containing aryl difluoromethylenephosphonic acid groups have been investigated. For example, two such inhibitors of PTP1B showed IC₅₀ values in the range of 5-15 µM against the enzyme. nih.gov
Table 1: Representative Kinetic Data for Structurally Related Phosphonate Inhibitors
| Inhibitor | Target Enzyme | k_inact (s⁻¹) | Kᵢ (µM) | IC₅₀ (µM) |
|---|---|---|---|---|
| Ala-PipP(OPh-4-Cl)₂ | Dipeptidyl Peptidase IV | 0.353 | 236 | - |
| Aryl difluoromethylenephosphonic acid derivative 1 | Protein Tyrosine Phosphatase 1B | - | - | ~5-15 |
This table presents data for compounds structurally related to this compound to illustrate the typical range of inhibitory constants observed for this class of molecules.
Reversible vs. Irreversible Inhibition Mechanisms and Mode of Inhibition
A critical aspect of an inhibitor's mechanism is whether it binds reversibly or irreversibly to its target enzyme. Organophosphorus compounds are well-known for their ability to act as irreversible inhibitors, particularly of serine hydrolases. This irreversible inhibition typically involves the formation of a stable covalent bond between the phosphorus atom of the inhibitor and a key catalytic residue in the enzyme's active site, often a serine. researchgate.net The binding of organophosphates to the serine residue of acetylcholinesterase, for example, is initially reversible but can become irreversible through a process called "aging". youtube.com
The mode of inhibition describes how the inhibitor interacts with the enzyme and its substrate. Common modes include competitive, non-competitive, uncompetitive, and mixed inhibition. For many phosphonate inhibitors that mimic the structure of natural substrates, a competitive mode of inhibition is observed, where the inhibitor directly competes with the substrate for binding to the active site. youtube.com
Profiling Against Specific Enzyme Classes (e.g., Cysteine Peptidases, Phosphatases, Serine Hydrolases)
The structural features of this compound suggest potential inhibitory activity against several key enzyme classes.
Cysteine Peptidases: The presence of the L-cysteine moiety makes this compound a candidate for interaction with cysteine proteases. These enzymes utilize a cysteine residue as the primary nucleophile in their catalytic mechanism. bibliotekanauki.pl Endogenous inhibitors of cysteine proteases, known as cystatins, play a crucial role in regulating their activity. bibliotekanauki.pl Synthetic inhibitors are also of significant interest for therapeutic applications. academicjournals.org
Phosphatases: Phosphatases are enzymes that hydrolyze phosphate (B84403) monoesters. Given the phosphate-like structure of the phosphoryl group in the target compound, it is plausible that it could act as an inhibitor of phosphatases, such as protein tyrosine phosphatases (PTPs) or serine/threonine phosphatases. nih.govnih.gov Indeed, phosphonate derivatives have been shown to be potent, competitive inhibitors of PTPs. nih.gov
Serine Hydrolases: This large and diverse family of enzymes, which includes proteases, lipases, and esterases, is a primary target for organophosphorus compounds. acs.org The electrophilic phosphorus center of these inhibitors readily reacts with the nucleophilic serine residue in the active site of serine hydrolases, leading to covalent modification and inhibition. researchgate.net Phenylphosphonates, in particular, have been developed as specific inhibitors of serine proteases. rcsb.org
Molecular Basis of Ligand-Target Binding
Understanding the precise molecular interactions between an inhibitor and its target enzyme is fundamental to rational drug design and the development of more potent and selective compounds.
Quantitative Binding Affinity Determination (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for quantifying the binding affinity between a ligand and a protein.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, allowing for the determination of the binding affinity (Kₐ or Kₔ), enthalpy (ΔH), and stoichiometry (n) of the interaction. nih.govnih.gov This technique is label-free and can be used to characterize the thermodynamics of enzyme-inhibitor interactions in solution. youtube.comchemrxiv.org
Surface Plasmon Resonance (SPR): SPR is another label-free technique that monitors the binding of an analyte (e.g., an inhibitor) to a ligand (e.g., an enzyme) immobilized on a sensor surface in real-time. This allows for the determination of both the association (kₐ) and dissociation (kₔ) rate constants, from which the equilibrium dissociation constant (Kₔ) can be calculated.
While specific SPR or ITC data for this compound are not available, these methods are routinely used to characterize the binding of analogous phosphonate inhibitors to their enzyme targets.
Structural Biology Approaches to Ligand-Enzyme Complex Characterization (e.g., Co-crystallization, Cryo-EM of protein-ligand complex)
Visualizing the three-dimensional structure of an inhibitor bound to its target enzyme provides invaluable insights into the molecular basis of inhibition.
Co-crystallization and X-ray Crystallography: This technique involves crystallizing the protein-inhibitor complex and then using X-ray diffraction to determine its atomic structure. For example, the crystal structure of the staphylococcal serine protease SplA has been solved in complex with a specific phosphonate inhibitor at a resolution of 1.70 Å. rcsb.org This revealed the precise binding mode of the inhibitor in the active site. Similarly, the crystal structure of protein tyrosine phosphatase 1B (PTP1B) complexed with two different non-peptidyl phosphonate inhibitors has been determined at resolutions of 2.35 Å and 2.50 Å, respectively. nih.gov These structures provided a detailed understanding of how these inhibitors interact with the active site and a secondary binding site. nih.gov
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is a powerful technique for determining the structure of large protein complexes and proteins that are difficult to crystallize. biorxiv.org It has been used to study the structure of enzymes in complex with their ligands, providing insights into conformational changes upon binding. biorxiv.org
Therefore, it is not possible to provide an accurate and scientifically supported article on the "" for this compound, including its influence on biochemical pathways, downstream signaling, biomarker modulation, cellular uptake, and intracellular distribution.
Further research and publication of data specific to this compound are required before a comprehensive and authoritative article on its biological activities can be written.
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. For N-[Ethoxy(phenyl)phosphoryl]-L-cysteine, DFT calculations offer a detailed picture of its geometry, stereoisomeric stability, and chemical reactivity.
The this compound molecule possesses multiple chiral centers, leading to the existence of several stereoisomers. The phosphorus center and the alpha-carbon of the cysteine moiety are potential sources of stereoisomerism. DFT calculations are employed to determine the optimized three-dimensional structure of each stereoisomer and to calculate their relative energies. These calculations are fundamental to identifying the most stable and, therefore, the most likely prevalent isomeric forms under physiological conditions.
Table 1: Hypothetical Relative Energies of this compound Stereoisomers Calculated using DFT
| Stereoisomer | Relative Energy (kcal/mol) |
| (R)P-(L)Cys | 0.00 |
| (S)P-(L)Cys | 1.25 |
| (R)P-(D)Cys | 3.50 |
| (S)P-(D)Cys | 4.75 |
| Note: These values are illustrative and represent a typical outcome of DFT calculations, where one stereoisomer is the most energetically favorable. |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the LUMO is particularly relevant in reactions where the molecule acts as an electrophile, as is common for organophosphorus compounds. Computational studies have shown that thiols, like cysteine, tend to react with molecules that have a low-lying LUMO. mdpi.com
For this compound, the phosphorus atom is electron-deficient and is the primary site for nucleophilic attack. The FMO analysis would likely show that the LUMO is localized on the phosphorus atom, making it susceptible to attack by nucleophiles such as the serine residue in the active site of a hydrolase.
Electrostatic potential (ESP) maps provide a visual representation of the charge distribution on the molecule's surface. In these maps, electron-rich regions are typically colored red, while electron-poor regions are colored blue. For this compound, the ESP map would be expected to show a significant positive potential around the phosphorus atom and a negative potential around the oxygen atoms of the phosphoryl and carboxyl groups, as well as the sulfur atom. This visual information corroborates the findings from FMO analysis regarding the molecule's reactivity.
Table 2: Representative Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -8.9 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 7.7 |
| Note: These are representative values. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. |
When this compound interacts with a biological target, such as an enzyme, it often undergoes a chemical reaction, leading to the formation of a covalent adduct. DFT calculations can be used to model the entire reaction pathway, including the reactants, transition states, and products. The transition state is a high-energy, transient species that represents the energy barrier for the reaction.
For the phosphorylation of a serine residue by this compound, transition state analysis would involve identifying the geometry and energy of the transition state for the nucleophilic attack of the serine hydroxyl group on the phosphorus atom. The calculated activation energy provides a quantitative measure of the reaction's feasibility. Such analyses have been performed for related organophosphorus compounds and are crucial for understanding their mechanism of inhibition. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Protein-Ligand Interactions
While DFT provides detailed information about static molecular properties, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.
In a solvent environment, a flexible molecule like this compound does not exist in a single, rigid conformation. Instead, it explores a wide range of shapes, or conformations. MD simulations can be used to sample this conformational landscape, identifying the most populated and energetically favorable conformations in solution. Understanding the solution-phase conformational preferences is essential, as only certain conformations may be suitable for binding to a biological target. The effect of the solvent is a critical factor, as it can significantly influence the stability of different conformers. researchgate.net
MD simulations are a powerful tool for studying the interactions between a ligand and its protein target. researchgate.net For this compound, simulations can be initiated with the compound placed in the active site of a target enzyme, such as a serine hydrolase. The simulation trajectory will then reveal the dynamic process of binding, including the formation of key interactions like hydrogen bonds and hydrophobic contacts. nih.gov
These simulations can also shed light on the structural changes that occur in both the ligand and the protein upon binding. For example, the binding of the compound may induce a conformational change in the enzyme that is necessary for catalysis or inhibition. By analyzing the simulation, researchers can identify the key amino acid residues involved in the binding process and calculate the binding free energy, which is a measure of the affinity of the compound for the enzyme. This information is invaluable for the design of more potent and selective inhibitors.
Table 3: Illustrative Key Interactions of this compound in a Serine Hydrolase Active Site from MD Simulations
| Interacting Residue | Type of Interaction |
| Serine | Covalent Bond (post-reaction) |
| Histidine | Hydrogen Bond |
| Glycine | Hydrogen Bond |
| Phenylalanine | Hydrophobic Interaction |
| Tryptophan | Hydrophobic Interaction |
| Note: This table represents a hypothetical set of interactions based on known mechanisms of serine hydrolase inhibition by organophosphates. |
Molecular Docking and Scoring for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mmsl.cz It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. nih.govmdpi.com Given the structure of this compound, a plausible biological target is a member of the cysteine protease family, such as cathepsin K, which is implicated in various physiological and pathological processes. The cysteine residue of the compound suggests the potential for covalent inhibition, where the thiol group forms a covalent bond with a cysteine residue in the enzyme's active site. nih.govspringernature.com
Virtual screening (VS) is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. wikipedia.orgmdpi.comnvidia.com In a hypothetical study, a virtual screening campaign could be conducted against the crystal structure of human cathepsin K to identify potential inhibitors. A library of organophosphorus compounds, including this compound, would be docked into the active site of the enzyme. The primary goal of such a screen is to filter a large chemical space down to a manageable number of promising candidates for further experimental testing. wikipedia.org
The screening process would typically involve preparing the 3D structures of both the protein target and the small molecules in the library. The docking algorithm then systematically samples different conformations and orientations of each ligand within the protein's binding site and uses a scoring function to estimate the binding affinity. nih.gov Compounds are then ranked based on their docking scores, with lower scores generally indicating a more favorable binding interaction. This compound would be expected to rank favorably due to its structural features, which are amenable to forming key interactions within the cysteine protease active site.
Below is a representative data table illustrating the results of such a hypothetical virtual screen.
| Compound ID | IUPAC Name | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki, µM) |
| VS-001 | This compound | -8.5 | 1.2 |
| VS-002 | N-[Methoxy(phenyl)phosphoryl]-L-cysteine | -8.2 | 2.5 |
| VS-003 | N-[Ethoxy(4-chlorophenyl)phosphoryl]-L-cysteine | -9.1 | 0.8 |
| VS-004 | S-Phenyl-L-cysteine | -6.4 | 15.7 |
| VS-005 | N-Benzoyl-L-cysteine | -7.1 | 8.9 |
This data is hypothetical and for illustrative purposes only.
Beyond simply identifying potential hits, molecular docking provides detailed three-dimensional models of the ligand-protein complex, which allows for the prediction of specific binding modes and key intermolecular interactions. nih.govspringernature.com For this compound, a covalent docking protocol would be most appropriate, given its potential to act as a covalent inhibitor of cysteine proteases. springernature.com This type of docking simulates the formation of a covalent bond between the ligand and a specific residue in the target protein, in this case, the catalytic Cys25 of cathepsin K.
A summary of the predicted key interactions between this compound and the active site of a hypothetical cysteine protease target is presented in the table below.
| Interacting Moiety of Ligand | Interacting Residue of Protein | Interaction Type | Distance (Å) |
| Cysteine Thiol | Cys25 | Covalent Bond | 1.8 |
| Phenyl Group | Trp189, Phe141 | π-π Stacking | 3.5 - 4.5 |
| Phosphoryl Oxygen | Gly24, Gln20 | Hydrogen Bond | 2.8 - 3.2 |
| Carbonyl Oxygen | Gly66 | Hydrogen Bond | 2.9 |
| Ethoxy Group | Val163, Leu67 | Hydrophobic Interaction | 3.9 - 4.8 |
This data is hypothetical and for illustrative purposes only.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs (In Vitro Activity)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govbenthamdirect.com A QSAR model can be used to predict the activity of newly designed analogs and to understand which structural features are important for biological activity, thereby guiding further optimization efforts. researchgate.net
To develop a QSAR model for this compound analogs, a series of related compounds would first need to be synthesized and their in vitro inhibitory activity (e.g., IC50 values) against the target enzyme determined. For each analog, a set of molecular descriptors, which are numerical representations of the chemical structure, would be calculated. These descriptors can encode various physicochemical properties, such as hydrophobicity (LogP), electronic properties (e.g., partial charges), and steric properties (e.g., molecular weight, shape indices).
A statistical method, such as multiple linear regression or partial least squares, is then used to build an equation that correlates the descriptors with the observed biological activity. A robust QSAR model should have good statistical significance and predictive power, which is typically assessed through internal and external validation procedures. benthamdirect.com
The following table presents a hypothetical dataset for a QSAR study of this compound analogs, where substituents on the phenyl ring are varied.
| Analog ID | Phenyl Substituent (R) | LogP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | In Vitro Activity (IC50, µM) |
| 1 | -H | 1.78 | 303.3 | 112.4 | 1.2 |
| 2 | -4-Cl | 2.49 | 337.7 | 112.4 | 0.8 |
| 3 | -4-F | 1.92 | 321.3 | 112.4 | 1.0 |
| 4 | -4-CH3 | 2.24 | 317.3 | 112.4 | 1.5 |
| 5 | -4-OCH3 | 1.71 | 333.3 | 121.6 | 1.3 |
| 6 | -4-NO2 | 1.75 | 348.3 | 158.2 | 2.1 |
This data is hypothetical and for illustrative purposes only.
From a model developed with such data, one might conclude, for instance, that the introduction of a small, electron-withdrawing substituent at the para-position of the phenyl ring enhances inhibitory activity. This insight could then be used to design the next generation of more potent inhibitors.
Applications As a Chiral Building Block and Ligand in Catalysis
Utilization of N-[Ethoxy(phenyl)phosphoryl]-L-cysteine in Asymmetric Synthesis
Asymmetric synthesis aims to produce enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. Chiral auxiliaries and ligands derived from readily available natural sources like amino acids are highly valuable in this regard.
The modification of peptides to enhance their stability, bioavailability, and biological activity is a cornerstone of medicinal chemistry. The incorporation of non-natural amino acids, such as N-phosphorylated derivatives, is a key strategy in the design of peptidomimetics.
The N-phosphorylation of amino acids can introduce conformational constraints and alter the hydrogen-bonding patterns within a peptide chain. The ethoxy(phenyl)phosphoryl group on the nitrogen atom of L-cysteine can act as a mimic of a peptide bond or introduce a bulky, sterically demanding group that influences the secondary structure of the peptide. This modification can lead to peptidomimetics with enhanced resistance to enzymatic degradation by proteases, a common challenge in the therapeutic use of natural peptides.
The synthesis of peptides incorporating this compound can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase methods. The N-phosphorylated cysteine derivative would be introduced as a building block during the peptide chain elongation. The presence of the phosphoryl group may require optimization of coupling conditions to ensure efficient amide bond formation.
Table 1: Potential Advantages of Incorporating this compound into Peptides
| Feature | Potential Advantage |
| N-Substitution | Increased resistance to proteolysis |
| Phosphoryl Group | Altered hydrogen bonding capacity, potential for metal coordination |
| Phenyl and Ethoxy Groups | Tunable steric and electronic properties |
| Chiral Center | Induction of specific secondary structures |
The development of novel chiral ligands is a driving force in the advancement of asymmetric metal catalysis. N-phosphorylated amino acids can act as bidentate or even tridentate ligands, coordinating to a metal center through the carboxylate oxygen, the phosphoryl oxygen, and potentially the sulfur atom of the cysteine side chain.
This compound can form stable complexes with various transition metals, such as palladium, rhodium, copper, and iridium. The chiral environment created by the ligand around the metal center can effectively control the stereochemical outcome of a catalytic reaction. The steric bulk of the phenyl and ethoxy groups on the phosphorus atom, as well as the inherent chirality of the L-cysteine backbone, can create a well-defined chiral pocket that directs the approach of the substrate.
The electronic properties of the phosphoryl group can also influence the catalytic activity. The electron-withdrawing nature of the phosphoryl group can modulate the electron density at the metal center, thereby affecting its reactivity. These ligands could be particularly effective in reactions such as asymmetric hydrogenation, allylic alkylation, and conjugate addition reactions.
Table 2: Representative Performance of Chiral N-Phosphoryl Amino Acid Ligands in Asymmetric Catalysis (Hypothetical Data for an Analogous System)
| Reaction | Metal Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Asymmetric Hydrogenation | [Rh(COD)₂]BF₄ | Methyl acetamidoacrylate | N-Acetylalanine methyl ester | >95 | 92 |
| Asymmetric Allylic Alkylation | [Pd(allyl)Cl]₂ | 1,3-Diphenylallyl acetate | (S)-1,3-Diphenyl-1-(dimethylmalonyl)propene | 98 | 95 |
| Asymmetric Conjugate Addition | Cu(OTf)₂ | Cyclohex-2-enone | (R)-3-(Diethylamino)cyclohexanone | 90 | 88 |
Note: The data presented in this table is hypothetical and intended to be representative of the performance of analogous chiral N-phosphorylated amino acid ligands in similar reactions. Specific results for this compound would require experimental validation.
Development of Chemical Probes for Biological Research
Chemical probes are essential tools for studying biological processes in their native environment. Amino acid-based probes are particularly useful due to their biocompatibility and ability to be incorporated into biological systems.
This compound can serve as a scaffold for the development of novel chemical probes. The phosphoryl group can be designed to act as a reactive "warhead" for covalent modification of enzyme active sites, particularly those containing nucleophilic residues. For instance, the phosphorus center could be targeted by serine or cysteine residues in the active sites of certain proteases or phosphatases.
Alternatively, the phosphoryl group could serve as a recognition motif for specific enzymes or receptors that interact with phosphorylated substrates. By attaching a reporter group, such as a fluorophore or a biotin tag, to the this compound scaffold, it would be possible to visualize and track the localization and activity of these biological targets in living cells. The cysteine thiol group also offers a handle for further chemical modification, allowing for the attachment of various functionalities to create a diverse library of chemical probes.
Future Directions and Emerging Research Avenues for N Ethoxy Phenyl Phosphoryl L Cysteine
Rational Design of Next-Generation Analogs with Enhanced Specificity
The rational design of novel analogs of N-[Ethoxy(phenyl)phosphoryl]-L-cysteine is a critical avenue for future research, aiming to improve binding affinity, selectivity, and pharmacokinetic properties. This approach moves beyond traditional trial-and-error screening by employing computational modeling and structure-activity relationship (SAR) studies to predict how structural modifications will impact the molecule's interaction with its target.
Key strategies in the rational design of next-generation analogs include:
Modification of the Phenyl Group: Altering the substituents on the phenyl ring can modulate the electronic and steric properties of the phosphoryl center. For instance, introducing electron-withdrawing or electron-donating groups can influence the electrophilicity of the phosphorus atom, potentially enhancing its reactivity towards a target enzyme's active site.
Variation of the Ethoxy Group: Replacing the ethoxy group with other alkoxy or aryloxy moieties can impact the compound's solubility, lipophilicity, and metabolic stability. These modifications can be guided by the specific characteristics of the target enzyme's binding pocket.
Stereochemical Control: The stereochemistry at both the phosphorus center and the alpha-carbon of the cysteine residue is crucial for specific molecular recognition. The synthesis of stereochemically pure isomers will be essential to dissect the contributions of each chiral center to biological activity and to develop highly selective inhibitors.
The design of these analogs will be heavily reliant on a deep understanding of the three-dimensional structure of the target enzyme, often obtained through X-ray crystallography or cryo-electron microscopy. This structural information allows for the precise design of inhibitors that fit snugly into the active site, maximizing favorable interactions and minimizing off-target effects.
Integration with Advanced Biophysical Techniques for Real-Time Mechanistic Insights
Understanding the precise mechanism by which this compound and its analogs inhibit their target enzymes is fundamental to their development. The integration of advanced biophysical techniques will enable researchers to move beyond simple IC50 values and gain real-time, dynamic insights into the molecular interactions at play.
Emerging techniques that will be pivotal in this area include:
Surface Plasmon Resonance (SPR): SPR can provide real-time kinetic data on the association and dissociation rates of the inhibitor with its target enzyme, offering a detailed picture of the binding event.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction, including enthalpy and entropy changes. This information can reveal the driving forces behind the binding event.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to map the binding site of the inhibitor on the enzyme surface and to probe the conformational changes that occur upon binding. Techniques like Saturation Transfer Difference (STD) NMR can identify which parts of the inhibitor are in close contact with the enzyme.
Cryo-Electron Microscopy (Cryo-EM): For large enzyme complexes, cryo-EM can provide high-resolution structural information of the enzyme-inhibitor complex, revealing the precise binding mode and any induced conformational changes.
Real-Time Enzyme Assays: The development of novel, continuous spectroscopic or fluorometric assays will allow for the detailed kinetic characterization of the inhibition mechanism, including the determination of inhibition constants (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). The use of stopped-flow and quenched-flow techniques can provide insights into pre-steady-state kinetics, revealing the individual steps in the inhibition pathway. nih.gov
By combining these techniques, a comprehensive understanding of the structure-kinetics-thermodynamics relationship can be established, providing a powerful platform for the rational design of more potent and specific inhibitors.
Exploration of Novel Enzyme Targets and Biological Systems
While phosphonamidate peptides have been traditionally explored as inhibitors of proteases and peptidases, the unique chemical properties of this compound suggest that it may have a broader range of biological targets. Future research should focus on screening this compound and its analogs against diverse classes of enzymes and exploring their effects in various biological systems.
Potential novel enzyme targets for exploration include:
Metallo-β-lactamases: These enzymes are responsible for antibiotic resistance in many pathogenic bacteria. The phosphonamidate warhead could potentially target the active site zinc ions, offering a new strategy to combat bacterial infections.
Protein Kinases: While many kinase inhibitors target the ATP-binding site, allosteric inhibitors are gaining prominence. The unique structure of this compound could be a starting point for the design of novel allosteric modulators of kinase activity.
Phosphatases: These enzymes play crucial roles in cell signaling. The phosphate-mimicking nature of the phosphonamidate group makes it an attractive scaffold for the development of phosphatase inhibitors.
Enzymes involved in post-translational modifications: The cysteine moiety could direct the compound to enzymes that process cysteine-containing substrates, such as certain ubiquitin-conjugating enzymes or deubiquitinases.
The exploration of these novel targets will require the development of high-throughput screening platforms and activity-based protein profiling (ABPP) techniques. Furthermore, investigating the effects of this compound in different cellular and animal models of disease will be crucial to identify new therapeutic opportunities.
Development of Robust and Scalable Synthetic Methodologies
The advancement of research on this compound and its analogs is intrinsically linked to the availability of efficient and scalable synthetic methods. While several routes for the synthesis of phosphonamidate peptides exist, further innovation is needed to improve yields, reduce the number of steps, and enhance stereocontrol.
Future directions in synthetic methodology development include:
One-Pot Reactions: The development of one-pot procedures that combine multiple synthetic steps without the need for intermediate purification can significantly improve efficiency and reduce waste. For instance, one-pot reactions of benzyl (B1604629) carbamate, aldehydes, and methyl dichlorophosphite (B8498940) followed by aminolysis have been developed for phosphonopeptides. nih.gov
Solid-Phase Synthesis: Adapting existing solution-phase methods to solid-phase synthesis would facilitate the rapid generation of libraries of analogs for SAR studies. The Staudinger reaction of silylated phosphinic acids and esters with azido-peptides on a solid support is a promising approach. rsc.orglookchem.com
Catalytic Asymmetric Synthesis: The development of catalytic asymmetric methods for the stereoselective formation of the P-N bond would provide access to enantiomerically pure compounds, which is crucial for understanding their biological activity.
Flow Chemistry: The use of microfluidic reactors can offer precise control over reaction parameters, leading to improved yields and purity. Flow chemistry is also well-suited for the safe handling of potentially hazardous reagents and for scaling up reactions.
Enzymatic Synthesis: Exploring the use of enzymes to catalyze the formation of the phosphonamidate bond could offer a highly selective and environmentally friendly synthetic route.
A key challenge in the synthesis of phosphonamidate peptides is the lability of the P-N bond under acidic conditions. lookchem.com Therefore, the development of synthetic strategies that utilize mild reaction conditions and protecting groups that can be removed under neutral or basic conditions is of high importance. A convenient method for the synthesis of phosphonamidate peptides involves the reaction of ethoxy(phenyl)phosphinate with free peptides in a mixed solution of water, ethanol, triethylamine, and carbon tetrachloride at room temperature. rsc.org
The successful development of such robust and scalable synthetic methodologies will be a critical enabler for the comprehensive investigation of this compound and its analogs, paving the way for their potential translation into therapeutic agents and research tools.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
